molecular formula C11H10N2O B1337153 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde CAS No. 94938-03-1

1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Cat. No. B1337153
CAS RN: 94938-03-1
M. Wt: 186.21 g/mol
InChI Key: MTBHIZCUPAVJLC-UHFFFAOYSA-N
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Description

The compound "1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their presence in many biologically active molecules and are often used as building blocks in medicinal chemistry due to their diverse chemical reactivity and potential pharmacological properties.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of novel pyrazole carbaldehydes, which are structurally related to imidazole carbaldehydes, has been reported using the Vilsmeier-Haack reagent, as seen in the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Similarly, starting from 4-methyl-1H-imidazole-5-carbaldehyde, different alkyl groups can be introduced at the N-1 position of the imidazole ring, leading to a variety of derivatives . These methods highlight the versatility in synthesizing substituted imidazole carbaldehydes, which could be applicable to the synthesis of "1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde."

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound with a similar core structure to imidazole carbaldehydes, was determined to have a monoclinic space group with specific unit cell parameters . The aldehydic fragment in this compound was found to be almost coplanar with the adjacent pyrazole ring, indicating the potential planarity of the aldehyde group in related structures. This information could suggest that "1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde" may also exhibit a planar configuration around the aldehyde moiety.

Chemical Reactions Analysis

Imidazole carbaldehydes can undergo various chemical reactions due to the reactive aldehyde group. For instance, 4-methyl-5-imidazole carbaldehyde has been converted into benzoxazole, benzothiazole, and benzoimidazole derivatives through a two-step reaction involving the aldehyde group . These transformations demonstrate the chemical reactivity of the aldehyde group in imidazole derivatives, which could be extrapolated to the reactivity of "1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde" in forming new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives like "1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde" can be inferred from related compounds. The presence of substituents on the imidazole ring can influence properties such as solubility, melting point, and reactivity. For example, the introduction of methyl groups can increase hydrophobic character, while the presence of an aldehyde group can enhance reactivity towards nucleophiles. The crystallographic analysis of related compounds provides insights into the molecular geometry, which can affect the compound's intermolecular interactions and stability . These properties are crucial for the application of imidazole derivatives in medicinal chemistry and other fields.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing various derivatives of imidazole carbaldehydes, which serve as crucial intermediates for further chemical transformations. For instance, Orhan et al. (2019) explored the synthesis and characterization of new 4-methyl-5-imidazole carbaldehyde derivatives, highlighting their potential as building blocks in medicinal chemistry due to the reactive carbaldehyde group that facilitates further derivatization into imidazolium salts and benzazole derivatives Orhan, Kose, Alkan, & Öztürk, 2019.

Biological Activities

The quest for new antimicrobial agents led to the creation of novel compounds with potential biological activities. For example, Bhat et al. (2016) synthesized a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting these compounds as potential inhibitors of bacterial enzymes Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016.

Synthetic Methodologies

Innovative synthetic methodologies are crucial for the efficient production of imidazole derivatives. Li et al. (2015) developed a copper-catalyzed oxidative coupling method for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes from amidines and α,β-unsaturated aldehydes, highlighting the method's high atom economy, mild conditions, and use of inexpensive catalysts Li, Fu, Ren, Tang, Wu, Meng, & Chen, 2015.

Environmental and Green Chemistry

Research also focuses on environmentally friendly synthesis approaches. Kalaria et al. (2014) reported an ultrasound-assisted one-pot four-component synthesis of novel 2-amino-3-cyanopyridine derivatives bearing a 5-imidazopyrazole scaffold, showcasing an eco-friendly protocol with excellent yields and shorter reaction times Kalaria, Satasia, Avalani, & Raval, 2014.

properties

IUPAC Name

3-methyl-2-phenylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-10(8-14)7-12-11(13)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBHIZCUPAVJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441364
Record name 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

CAS RN

94938-03-1
Record name 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-formyl-2-phenylimidazole (100 mg, 0.58 mmol) in CH2Cl2 (2 mL) was added aqueous KOH (2 mL of a 30% solution), followed by dimethyl sulfate (66 μL, 0.70 mmol), and tetrabutylammonium bromide (10 mg; 0.039 mmol). The reaction mixture was stirred overnight at RT and then was partitioned between ETOAc and water; the organic phase was washed with brine and then concentrated in vacuo. The residue was chromatographed (SiO2; continuous gradient from 1:1 hexane:EtOAc to 100% EtOAc) to give 1-methyl-2-phenyl-imidazole-5-carboxaldehyde as a solid (35 mg; 32%; 1st eluted fraction; Part A compound) and Part B compound
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100 mg
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Synthesis routes and methods II

Procedure details

3-Methyl-2-phenyl-3H-imidazole-4-carbaldehyde was prepared from benzene carboxamide in the same manner as 2-cyclopropyl-3-methyl-3H-imidazole-4-carbaldehyde (Example 46).
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